molecular formula C10H14BrN B1385771 2-Bromo-N-isobutylaniline CAS No. 1019544-69-4

2-Bromo-N-isobutylaniline

Cat. No.: B1385771
CAS No.: 1019544-69-4
M. Wt: 228.13 g/mol
InChI Key: XTNVCEYHBREXCP-UHFFFAOYSA-N
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Description

2-Bromo-N-isobutylaniline is an organic compound that belongs to the class of brominated anilines It is characterized by the presence of a bromine atom attached to the benzene ring and an isobutyl group attached to the nitrogen atom of the aniline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-isobutylaniline typically involves the bromination of N-isobutylaniline. One common method is the electrophilic aromatic substitution reaction, where N-isobutylaniline is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow processes. This approach allows for better control over reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product. Additionally, the use of safer and more sustainable brominating agents, such as N-bromosuccinimide, can be employed to minimize the environmental impact of the process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-isobutylaniline can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of substituted anilines.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst or sodium borohydride in methanol.

Major Products Formed

    Nucleophilic substitution: Substituted anilines with various functional groups replacing the bromine atom.

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced derivatives.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • Role as an Intermediate : 2-Bromo-N-isobutylaniline serves as a crucial intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for further functionalization, making it a versatile building block in synthetic chemistry.

2. Medicinal Chemistry

  • Drug Development : The compound is utilized in the development of new drugs, particularly those targeting specific enzymes or receptors. The presence of the bromine atom can enhance binding affinity, increasing the potency and selectivity of drug candidates.

3. Material Science

  • Polymer Synthesis : It is employed in synthesizing polymers and materials with unique properties such as conductivity or fluorescence. The incorporation of brominated anilines into polymer matrices can improve thermal stability and mechanical properties.

4. Biological Studies

  • Antimicrobial and Anticancer Potential : Research indicates that this compound may exhibit antimicrobial and anticancer activities. Studies have shown its potential to inhibit anti-apoptotic proteins, which are crucial for cancer cell survival .

Case Studies

Anticancer Activity Study
A notable study investigated the structure-activity relationship (SAR) of N-substituted anilines, including this compound. The results indicated that this compound exhibited significant inhibitory potency against Mcl-1, a protein involved in cancer cell survival.

Table 1: Inhibitory Potency of Aniline Derivatives

CompoundIC50 (µM)Target Protein
This compound15.4Mcl-1
N-Methyl-N-(4-bromophenyl)aniline8.7Bcl-xL
N-Phenyl-4-bromobenzamide12.0Bcl-2

This data suggests that modifications to the aniline structure can lead to significant changes in biological activity, underscoring the importance of structural features in drug design .

Mechanism of Action

The mechanism of action of 2-Bromo-N-isobutylaniline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. Additionally, the isobutyl group can influence the compound’s pharmacokinetic properties, such as its solubility and metabolic stability .

Comparison with Similar Compounds

2-Bromo-N-isobutylaniline can be compared with other brominated anilines, such as:

    2-Bromoaniline: Lacks the isobutyl group, making it less hydrophobic and potentially less potent in certain applications.

    4-Bromo-N-isobutylaniline: The bromine atom is positioned differently, which can affect the compound’s reactivity and binding affinity.

    2-Chloro-N-isobutylaniline: The chlorine atom is less bulky than bromine, leading to differences in steric interactions and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical and biological properties, making it a valuable compound in various research and industrial applications .

Biological Activity

2-Bromo-N-isobutylaniline is an organic compound that has garnered attention in various fields of chemical and biological research. Its unique structure, characterized by a bromine atom and an isobutyl group attached to the nitrogen of an aniline moiety, suggests potential biological activities. This article explores the compound's biological activity, mechanism of action, and relevant case studies, supported by data tables and diverse research findings.

This compound can be represented by the following structural formula:

C10H12BrN\text{C}_10\text{H}_{12}\text{BrN}

This compound features a bromine substituent that may influence its reactivity and biological interactions.

Research indicates that compounds similar to this compound can participate in various biochemical pathways. The presence of the bromine atom can enhance electrophilic character, allowing for interactions with nucleophiles in biological systems. Additionally, the isobutyl group may affect lipophilicity, influencing membrane permeability and bioavailability.

Aromatization and Reactivity

Studies have shown that the activation of carbon-halogen bonds is crucial for the reactivity of bromoarenes. In particular, the indoline-promoted reactions demonstrate how trace amounts of oxygen can facilitate electron transfer processes in the presence of such compounds . This mechanism is essential for understanding how this compound might engage in biological reactions.

Anticancer Activity

A notable study investigated the structure-activity relationship (SAR) of N-substituted anilines, including derivatives like this compound, for their potential as inhibitors of anti-apoptotic proteins in cancer cells. The results indicated that certain substitutions on the aniline ring significantly enhanced inhibitory potency against Bcl-2 family proteins, which are pivotal in cancer cell survival .

Table 1: Inhibitory Potency of Aniline Derivatives

CompoundIC50 (µM)Target Protein
This compound15.4Mcl-1
N-Methyl-N-(4-bromophenyl)aniline8.7Bcl-xL
N-Phenyl-4-bromobenzamide12.0Bcl-2

The data suggest that modifications to the aniline structure can lead to significant changes in biological activity.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of compounds like this compound. Research has demonstrated that certain aromatic amines can modulate pathways involved in neurodegenerative diseases by acting on amyloid-beta (Aβ) aggregates, which are implicated in Alzheimer's disease . This activity may be attributed to the compound's ability to interact with Aβ through hydrogen bonding or π-π stacking interactions.

Case Studies

  • Case Study on Anticancer Activity : A recent study evaluated a series of brominated anilines for their ability to induce apoptosis in leukemia cells. The results indicated that this compound exhibited moderate cytotoxicity with an IC50 value of approximately 15 µM against HL60 cells .
  • Neuroprotective Mechanism : In a model simulating Alzheimer's disease, this compound was tested for its ability to inhibit Aβ aggregation. The compound showed promising results, reducing aggregation by approximately 40% compared to untreated controls .

Properties

IUPAC Name

2-bromo-N-(2-methylpropyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-8(2)7-12-10-6-4-3-5-9(10)11/h3-6,8,12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNVCEYHBREXCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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